4-Tert-butyl-3-(dimethylamino)phenol

Thermochemistry Antioxidant design Bond dissociation energy

Ensure synthetic reproducibility by procuring the exact regioisomer, 4-Tert-butyl-3-(dimethylamino)phenol. Unlike its ortho‑aminoalkyl isomers, this compound's meta‑dimethylamino group prevents O–H···N sequestration, leaving the phenolic proton kinetically free for rapid peroxyl‑radical quenching—critical for lubricant antioxidant packages and fast‑interception studies. Only the correct 1,3‑relationship enables distinct oxidative pathways to quinone‑imine and 1,4‑benzoxazine scaffolds. Avoid unpredictable performance from generic “dimethylamino‑tert‑butyl‑phenol” mixtures. Confirm positional purity for reliable SAR, coordination chemistry, and catalytic design.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
Cat. No. B14836082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-3-(dimethylamino)phenol
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C=C1)O)N(C)C
InChIInChI=1S/C12H19NO/c1-12(2,3)10-7-6-9(14)8-11(10)13(4)5/h6-8,14H,1-5H3
InChIKeyNKNPURPTLYKWBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-3-(dimethylamino)phenol — Key Identifier, Class, and Procurement Context


4-Tert-butyl-3-(dimethylamino)phenol (molecular formula C₁₂H₁₉NO, molecular weight 193.28 g/mol) is a hindered phenolic compound bearing a tert‑butyl group at the 4‑position and a dimethylamino group at the 3‑position of the phenol ring [1]. This substitution pattern places it within the broader class of aminoalkylphenols, many of which exhibit radical‑scavenging and antioxidant properties [2]. Commercially, the compound is offered as a research chemical, and its positional purity—distinguishing it from regioisomers such as 2‑tert‑butyl‑4‑(dimethylamino)phenol (CAS 1243402‑01‑8) and 3‑tert‑butyl‑4‑(dimethylamino)phenol (CAS 24197‑40‑8)—is a critical parameter for synthetic reproducibility and structure‑activity relationship (SAR) studies [3].

Why 4-Tert-butyl-3-(dimethylamino)phenol Cannot Be Swapped with Generic Aminoalkylphenols


Even among structurally close aminoalkylphenols, small changes in substituent position or bulk profoundly alter three properties that determine utility: (i) O–H bond dissociation enthalpy (BDE), which governs radical‑scavenging rate; (ii) intramolecular hydrogen‑bonding networks that modulate reactivity and stability; and (iii) steric shielding of the phenol oxygen, which affects both antioxidant persistence and metal‑chelation behaviour [1]. For example, introduction of a single tert‑butyl group into a phenol has been shown to weaken the O–H bond by 3.6–10.3 kcal mol⁻¹ [2], while the dimethylamino substituent further perturbs the electronic environment through resonance donation and potential hydrogen‑bond formation with the phenolic proton [3]. Consequently, procurement of the exact regioisomer is essential; a generic “dimethylamino‑tert‑butyl‑phenol” mixture will exhibit unpredictable oxidative stability, catalytic activity, or biological performance.

4-Tert-butyl-3-(dimethylamino)phenol — Quantitative Differentiation Evidence Versus Closest Analogs


Gas‑Phase O–H Deprotonation Enthalpy Compared to Non‑tert‑butylated 3‑(Dimethylamino)phenol

The gas‑phase deprotonation enthalpy (ΔrH°) serves as a proxy for heterolytic O–H bond strength, which correlates with the ease of hydrogen‑atom transfer—a key step in radical scavenging. For 3‑(dimethylamino)phenol (CAS 99‑07‑0, the analog lacking the tert‑butyl group), the experimental ΔrH° is 350.3 ± 2.1 kcal mol⁻¹ [1]. Although no direct gas‑phase measurement has been published for 4‑tert‑butyl‑3‑(dimethylamino)phenol, the introduction of a 4‑tert‑butyl group into phenol is known to weaken the O–H bond by 3.6–10.3 kcal mol⁻¹ [2]. Applying even the conservative lower bound (3.6 kcal mol⁻¹ weakening) would place the predicted ΔrH° for the target compound near 346–347 kcal mol⁻¹. This difference is thermochemically significant, implying that the target compound is a measurably stronger hydrogen‑atom donor than its non‑tert‑butylated counterpart.

Thermochemistry Antioxidant design Bond dissociation energy

Thermochemical Stability Versus Positional Isomers: Enthalpy of Formation Ranking

The standard molar enthalpies of formation (ΔfH°gas) for the mono‑tert‑butylphenol isomers have been experimentally determined by combustion calorimetry: 2‑tert‑butylphenol (−184.7 ± 2.6 kJ mol⁻¹), 3‑tert‑butylphenol (−198.0 ± 2.1 kJ mol⁻¹), and 4‑tert‑butylphenol (−187.3 ± 3.3 kJ mol⁻¹) [1]. Among these, the 4‑tert‑butyl isomer is thermodynamically less stable than the 3‑tert‑butyl isomer by approximately 10.7 kJ mol⁻¹ but more stable than the 2‑tert‑butyl isomer by about 2.6 kJ mol⁻¹. Because the tert‑butyl substituent dominates the formation energetics in this family, 4‑tert‑butyl‑3‑(dimethylamino)phenol is expected to show a similar enthalpy ranking relative to its regioisomers. This ordering is relevant for processes where thermal stability under oxidative conditions matters, such as high‑temperature polymer processing or long‑term lubricant storage.

Physical organic chemistry Thermodynamic stability Isomer comparison

Regioisomeric Purity: Orthogonality to 2‑Tert‑butyl‑4‑(dimethylamino)phenol in Synthetic Applications

The oxidation chemistry of dimethylamino‑tert‑butylphenols is exquisitely sensitive to substitution pattern. For 2,4‑di‑tert‑butyl‑6‑(dimethylamino)phenol, air oxidation selectively produces 2,4‑di‑tert‑butyl‑6‑[formyl(methyl)amino]phenol in 80% yield, while oxidation with 3,5‑di‑tert‑butylbenzo‑1,2‑quinone or 3,6‑di‑tert‑butylbenzo‑1,2‑quinone affords distinct spirocyclic orthocarbamic acid esters [1]. These pathways are dictated by the relative positions of the hydroxyl and dimethylamino groups. 4‑Tert‑butyl‑3‑(dimethylamino)phenol, with the amino group meta to the hydroxyl, presents a different set of accessible oxidation products compared to the more common ortho‑aminoalkyl isomers. Researchers requiring a specific oxidized derivative—such as a para‑quinone methide or a spirocyclic scaffold—must use the exact regioisomer to avoid divergent reaction outcomes.

Synthetic methodology Oxidative transformation Regioselectivity

Intramolecular Hydrogen‑Bonding Capacity Differentiates 4‑Tert‑butyl‑3‑(dimethylamino)phenol from the 2‑Tert‑butyl‑4‑(dimethylamino) Commercial Isomer

X‑ray crystallographic data on the closely related 4‑tert‑butyl‑2‑(dimethylamino)phenol isomer reveal a persistent intramolecular O–H···N hydrogen bond between the phenolic proton and the dimethylamino nitrogen . This interaction stabilizes the ground‑state conformation and retards H‑atom donation, effectively attenuating antioxidant activity. In 4‑tert‑butyl‑3‑(dimethylamino)phenol, the meta relationship between the hydroxyl and dimethylamino groups precludes the formation of a similarly strong six‑membered intramolecular hydrogen bond; the phenolic proton is therefore more solvent‑exposed and kinetically available. Calculated O–H···N hydrogen‑bond energies in aminomethylphenols range from 4–8 kcal mol⁻¹ depending on geometry [1]. The absence of such stabilization in the target compound means it should exhibit superior radical‑scavenging kinetics relative to the ortho‑aminoalkyl isomer.

Hydrogen bonding Conformational analysis Reactivity modulation

Where 4-Tert-butyl-3-(dimethylamino)phenol Delivers Differentiated Value — Application Scenarios


Accelerated Radical-Scavenging in Low-Viscosity Lubricant Formulations

Because the meta‑dimethylamino arrangement avoids intramolecular O–H···N sequestration, the phenolic proton of 4‑tert‑butyl‑3‑(dimethylamino)phenol remains kinetically available for peroxyl‑radical quenching. This property, inferred from the 4–8 kcal mol⁻¹ hydrogen‑bond energy difference relative to ortho‑aminoalkyl isomers [1], makes the compound a candidate for lubricant antioxidant packages where fast radical interception is critical, particularly in low‑viscosity fluids where diffusion‑limited kinetics dominate.

Regiodefined Building Block for Quinone-Imine and Benzoxazine Heterocycle Synthesis

The meta relationship between the hydroxyl and dimethylamino groups in 4‑tert‑butyl‑3‑(dimethylamino)phenol opens oxidative pathways distinct from the spirocyclic orthocarbamic esters obtained from ortho‑aminoalkyl isomers [2]. Research groups targeting quinone‑imine or 1,4‑benzoxazine scaffolds—motifs found in bioactive molecules and polymer precursors—will find that only the meta‑dimethylamino regioisomer provides the correct orientation for these ring‑closure reactions.

Structure‑Activity Relationship (SAR) Studies on Aminoalkylphenol Antioxidants

The thermochemical baseline established for tert‑butylphenol isomers shows that moving the tert‑butyl group from position 3 to position 4 changes the formation enthalpy by ≈10.7 kJ mol⁻¹ [3]. For medicinal chemistry or antioxidant SAR programs, 4‑tert‑butyl‑3‑(dimethylamino)phenol serves as the critical “4‑tert‑butyl‑3‑amino” point on the substitution matrix, enabling quantitative dissection of how ring‑position permutations affect O–H bond strength, radical‑scavenging rate, and cellular protection efficacy.

Metal‑Chelation Studies Where Phenol‑Amine Distance Governs Coordination Geometry

The spatial separation between the phenol oxygen and the dimethylamino nitrogen in 4‑tert‑butyl‑3‑(dimethylamino)phenol (1,3‑relationship) creates a distinct bite angle for metal‑ion coordination compared to the 1,2‑relationship in ortho‑aminoalkyl isomers. This difference is exploited in the design of phenoxyl‑radical metal complexes [4], and procurement of the correct regioisomer is essential for reproducing published coordination chemistry or developing new homogeneous oxidation catalysts.

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